molecular formula C13H18O5 B8591594 Methyl 3-methoxy-5-(3-methoxypropoxy)benzoate CAS No. 897948-81-1

Methyl 3-methoxy-5-(3-methoxypropoxy)benzoate

Cat. No. B8591594
M. Wt: 254.28 g/mol
InChI Key: PXQJALHUUZYJGD-UHFFFAOYSA-N
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Patent
US08163773B2

Procedure details

To a mixture of 3-methoxy-5-hydroxybenzoic acid methyl ester (23.2 g, 127 mmol), toluene-4-sulfonic acid 3-methoxy-propyl ester (40.7 g, 167 mmol) and Kl (2.23 g, 13.4 mmol) in DMF (350 mL), K2CO3 (53.1 g, 384 mmol) is added under N2. After stirring at 60° C. for 17 h, the reaction mixture is supplemented with H2O and extracted with Et2O. The combined organic phases are washed with H2O and dried (Na2SO4). Concentration under reduced pressure and silica gel flash chromatography give the title compound as colorless oil. MS: 255 [M+H]+; tR (HPLC, CombiScreen ODS-AM 50×4.6 mm; 5-100% CH3CN+0.1% TFA/H2O+0.1% TFA for 5 min then 100% CH3CN+0.1% TFA for 2 min, flow 2.0 ml/min): 3.80 min.
Quantity
23.2 g
Type
reactant
Reaction Step One
Quantity
40.7 g
Type
reactant
Reaction Step One
Name
Quantity
350 mL
Type
solvent
Reaction Step One
Name
Quantity
53.1 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3](=[O:13])[C:4]1[CH:9]=[C:8]([OH:10])[CH:7]=[C:6]([O:11][CH3:12])[CH:5]=1.[CH3:14][O:15][CH2:16][CH2:17]COS(C1C=CC(C)=CC=1)(=O)=O.[C:30]([O-])([O-])=O.[K+].[K+].O>CN(C=O)C>[CH3:1][O:2][C:3](=[O:13])[C:4]1[CH:5]=[C:6]([O:11][CH2:12][CH2:17][CH2:16][O:15][CH3:14])[CH:7]=[C:8]([O:10][CH3:30])[CH:9]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
23.2 g
Type
reactant
Smiles
COC(C1=CC(=CC(=C1)O)OC)=O
Name
Quantity
40.7 g
Type
reactant
Smiles
COCCCOS(=O)(=O)C1=CC=C(C=C1)C
Name
Quantity
350 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
53.1 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
After stirring at 60° C. for 17 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with Et2O
WASH
Type
WASH
Details
The combined organic phases are washed with H2O
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
Concentration under reduced pressure and silica gel flash chromatography

Outcomes

Product
Details
Reaction Time
17 h
Name
Type
product
Smiles
COC(C1=CC(=CC(=C1)OCCCOC)OC)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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